N-Ethyl-P-toluenesulfonamide
Overview
Description
N-Ethyl-P-toluenesulfonamide is an organic compound with the chemical formula C₉H₁₃NO₂S. It is a white crystalline powder known for its solubility in various organic solvents. This compound is used in several industrial applications, including as a plasticizer and a catalyst in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-P-toluenesulfonamide can be synthesized through the reaction of p-toluenesulfonyl chloride with ethylamine. The reaction typically occurs in the presence of a base such as triethylamine, which neutralizes the hydrochloric acid formed during the reaction. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-P-toluenesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form amines.
Substitution: It can undergo nucleophilic substitution reactions to form different sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and alcohols can react with this compound under mild conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various sulfonamide derivatives.
Scientific Research Applications
N-Ethyl-P-toluenesulfonamide has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in the formation of amides and hydrazides.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development.
Industry: Used as a plasticizer in polymers and as a stabilizer in various chemical processes.
Mechanism of Action
The mechanism of action of N-Ethyl-P-toluenesulfonamide involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable complexes with various substrates, facilitating their transformation into desired products. The molecular targets and pathways involved depend on the specific reaction and application .
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-P-toluenesulfonamide
- N-Propyl-P-toluenesulfonamide
- N-Butyl-P-toluenesulfonamide
Uniqueness
N-Ethyl-P-toluenesulfonamide is unique due to its specific ethyl group, which imparts distinct chemical properties compared to its methyl, propyl, and butyl analogs. This uniqueness makes it particularly useful in certain catalytic and synthetic applications where other sulfonamides may not be as effective .
Properties
IUPAC Name |
N-ethyl-4-methylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPZPBNDOVQJMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S | |
Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |
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Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
68227-23-6 (potassium-salt), 68299-01-4 (lithium-salt) | |
Record name | Ethyl tosylamide | |
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DSSTOX Substance ID |
DTXSID5025310 | |
Record name | N-Ethyl-4-methylbenzenesulfonamide | |
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Molecular Weight |
199.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Platelets (from dilute alcohol or ligroin) or off-white solid. (NTP, 1992), Liquid, Solid; [CAMEO] | |
Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20389 | |
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Record name | Benzenesulfonamide, N-ethyl-4-methyl- | |
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Record name | N-Ethyl-p-toluenesulfonamide | |
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Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992) | |
Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |
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CAS No. |
80-39-7 | |
Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |
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URL | https://cameochemicals.noaa.gov/chemical/20389 | |
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Record name | N-Ethyl-4-methylbenzenesulfonamide | |
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Record name | Ethyl tosylamide | |
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Record name | N-ETHYL-P-TOLUENESULFONAMIDE | |
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Record name | Benzenesulfonamide, N-ethyl-4-methyl- | |
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Record name | N-Ethyl-4-methylbenzenesulfonamide | |
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Record name | N-ethyltoluene-4-sulphonamide | |
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Record name | N-ETHYL-P-TOLYLSULFONAMIDE | |
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Melting Point |
147 °F (NTP, 1992) | |
Record name | N-ETHYL-4-METHYLBENZENE SULFONAMIDE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/20389 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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